What is the chemical structure of Terazosin dimer impurity dihydrochloride?
What is the chemical structure of Terazosin dimer impurity dihydrochloride?
A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Terazosin dimer impurity dihydrochloride (B599025). This information is critical for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of the widely used pharmaceutical agent, Terazosin.
Chemical Identity and Structure
Terazosin dimer impurity dihydrochloride, also known by its pharmacopeial designations as Terazosin EP Impurity E and Terazosin USP Related Compound C, is a significant process-related impurity in the synthesis of Terazosin.[1][2] Its systematic chemical name is 2,2'-(Piperazin-1,4-diyl)bis-(6,7-dimethoxyquinazolin-4-amine) dihydrochloride.[3]
The chemical structure consists of two 4-amino-6,7-dimethoxyquinazoline moieties linked by a central piperazine (B1678402) ring. The dihydrochloride salt form is the common reference standard available for analytical purposes.
Below is a visual representation of the chemical structure:
Caption: Chemical structure of Terazosin Dimer Impurity Dihydrochloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for Terazosin dimer impurity and its dihydrochloride salt form.
| Property | Value (Base) | Value (Dihydrochloride) | Reference(s) |
| CAS Number | 102839-00-9 | 1486464-41-8 | [4][5] |
| Molecular Formula | C₂₄H₂₈N₈O₄ | C₂₄H₃₀Cl₂N₈O₄ | [4][5] |
| Molecular Weight | 492.53 g/mol | 565.45 g/mol | [1][4] |
Synthesis Pathway
The formation of the Terazosin dimer impurity is a known issue in the manufacturing process of Terazosin. It typically arises from the reaction of two molecules of a key intermediate, 2-chloro-4-amino-6,7-dimethoxy quinazoline (B50416), with one molecule of piperazine. A plausible synthetic route is outlined below. While a specific, detailed experimental protocol for this impurity is not publicly available, the synthesis of a related impurity, Terazosin Impurity A, follows a similar principle of reacting 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine, suggesting a common pathway for these related substances.[6]
Caption: Plausible synthesis pathway for Terazosin dimer impurity.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the identification and quantification of Terazosin and its related impurities.[7] A typical reversed-phase HPLC method is employed for impurity profiling.
Experimental Protocol: HPLC Method for Impurity Profiling
The following protocol is a representative method based on established pharmacopeial procedures and scientific literature for the analysis of Terazosin and its related compounds.[7]
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Chromatographic System:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of all impurities.
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Flow Rate: 1.0 - 1.5 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
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System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Key system suitability parameters include:
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Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.
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Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.
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Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.
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Sample Preparation:
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Accurately weigh and dissolve the Terazosin sample in a suitable diluent (typically the mobile phase) to a known concentration.
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The European Pharmacopoeia has also seen updates to its impurity profiling method for Terazosin, aiming to reduce analysis time and improve the retention of certain impurities.[8] These newer methods may employ alternative stationary phases, such as pentafluorophenyl (PFP), to achieve better separation.[8]
Analytical Workflow
The logical workflow for the identification and quantification of the Terazosin dimer impurity is depicted below.
Caption: Typical analytical workflow for Terazosin impurity profiling.
Conclusion
The control of impurities is a critical aspect of drug development and manufacturing. A thorough understanding of the chemical properties, formation pathways, and analytical detection methods for impurities such as the Terazosin dimer is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational resource for professionals working with Terazosin, summarizing the currently available technical information on this specific impurity.
References
- 1. allmpus.com [allmpus.com]
- 2. kmpharma.in [kmpharma.in]
- 3. researchgate.net [researchgate.net]
- 4. 2,2'-(Piperazin-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine) | Novachem Reference Standards Australia [novachem.com.au]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. molnar-institute.com [molnar-institute.com]
